Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. These structural attributes contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with aniline and diethyl ethoxymethylenemalonate.
Cyclization Reaction: These starting materials undergo a series of reactions, including cyclization, to form the quinoline core structure.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The industrial synthesis also emphasizes cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Similar structure but with the fluorine atom at the 8th position.
4-Hydroxyquinoline-3-carboxylate: Lacks the fluorine atom and ethyl ester group.
6-Fluoroquinoline-3-carboxylate: Lacks the hydroxyl group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 235.22 g/mol. The compound features a quinoline structure, characterized by a bicyclic aromatic system containing nitrogen. The presence of a fluorine atom at the 6-position and a hydroxy group at the 4-position enhances its biological activity and solubility properties, making it an attractive candidate for drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst under reflux conditions. This method ensures high yield and purity of the final product. Industrial production may utilize large-scale batch reactors or continuous flow reactors to optimize efficiency.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth effectively, particularly against resistant strains. The mechanism involves the inhibition of key enzymes necessary for microbial growth, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have demonstrated that derivatives of quinoline can selectively target cancer cells while sparing normal cells. For instance, certain derivatives exhibited selective toxicity towards doxorubicin-resistant colon adenocarcinoma cell lines compared to sensitive ones . The cytotoxic activity is believed to be linked to the compound's ability to interfere with cellular processes critical for cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the range of 8–32 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections .
- Cytotoxicity in Cancer Cells : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 50 µM, depending on the specific cancer type. These findings suggest its utility in developing novel anticancer therapies .
Comparative Analysis with Related Compounds
To understand the unique position of this compound within its class, it is essential to compare it with similar compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate | Moderate |
Levofloxacin | Structure | High | Low |
Ciprofloxacin | Structure | High | Moderate |
This table illustrates that while this compound may not exhibit the highest antimicrobial activity compared to others like levofloxacin, its potential anticancer properties make it a compound of interest in drug discovery.
Properties
IUPAC Name |
ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPRCADPRULVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351825 | |
Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-00-6, 318-35-4 | |
Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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